molecular formula C16H14F2N4O4S B2478482 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 1904227-70-8

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No. B2478482
CAS RN: 1904227-70-8
M. Wt: 396.37
InChI Key: IUEIAYTYVUWCDK-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H14F2N4O4S and its molecular weight is 396.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    A study by Sasaki, Ohno, and Ito (1984) explored the synthesis of fused s-triazoles from similar compounds, which can inform the synthesis methods for the compound (Sasaki, Ohno, & Ito, 1984).

  • Structural Studies

    The work by Sterkhova, Moskalik, and Shainyan (2014) on the structure and self-association of similar methanesulfonamide compounds in solution provides insights into the structural properties that might be relevant for the specified compound (Sterkhova, Moskalik, & Shainyan, 2014).

Chemical Properties and Reactions

  • Chemical Reactivity

    The research by Holan, Virgona, and Watson (1997) on the synthesis and anti-acetylcholinesterase activity of similar compounds offers insights into the chemical reactivity and potential biological activities of the specified compound (Holan, Virgona, & Watson, 1997).

  • Molecular Interactions

    Dey et al. (2015) studied the crystal structures of nimesulidetriazole derivatives, which are closely related in structure. This study can provide valuable information on molecular interactions and assembly relevant to the compound (Dey et al., 2015).

Advanced Applications

  • Selective Chemoselectivity: A study by Kondo et al. (2000) on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which share structural similarities, discusses the development of chemoselective reagents, an aspect that could be pertinent to the compound (Kondo et al., 2000).

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2,5-difluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O4S/c17-11-3-4-12(18)10(5-11)8-27(23,24)19-7-15-20-16(22-26-15)13-6-14(25-21-13)9-1-2-9/h3-6,9,19H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEIAYTYVUWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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